2-Amino-5-phenylpentanoic acid
Overview
Description
Mechanism of Action
Target of Action
The primary target of 2-Amino-5-phenylpentanoic acid is the Aromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids, which are essential for protein synthesis and other vital biological functions.
Mode of Action
It is known to interact with its target, the aromatic-amino-acid aminotransferase . This interaction may lead to changes in the enzyme’s activity, potentially affecting the metabolism of aromatic amino acids.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to the metabolism of aromatic amino acids, given its interaction with Aromatic-amino-acid aminotransferase . The downstream effects of these changes could include alterations in protein synthesis and other processes dependent on these amino acids.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption , which could impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its impact on the metabolism of aromatic amino acids. By interacting with Aromatic-amino-acid aminotransferase, it could affect the availability of these amino acids for protein synthesis and other biological functions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s interaction with its target enzyme and its overall effectiveness .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-amino-5-phenylpentanoic acid involves the reaction of diethyl acetamidomalonate with 1-bromo-3-phenylpropane in the presence of sodium ethoxide in ethanol. The reaction mixture is refluxed under nitrogen, followed by the addition of concentrated hydrochloric acid and ammonium hydroxide to adjust the pH . The product is then recrystallized from ethanol-water to achieve high purity.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent yield and purity. The compound is often produced in bulk for research and commercial applications.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-phenylpentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols or amines.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-5-phenylpentanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new compounds.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Comparison with Similar Compounds
- 5-Phenylvaleric acid
- Benzenepentanoic acid
- Phenylpentanoic acid
- Phenylvaleric acid
- δ-Phenylvaleric acid
Comparison: 2-Amino-5-phenylpentanoic acid is unique due to the presence of both an amino group and a phenyl group, which confer distinct chemical properties and reactivity. Compared to similar compounds, it exhibits a broader range of reactions and applications, particularly in the synthesis of complex molecules and potential therapeutic agents .
Properties
IUPAC Name |
2-amino-5-phenylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10(11(13)14)8-4-7-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQZTHUXZWQXOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347674 | |
Record name | 2-Amino-5-phenylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2046-19-7, 34993-02-7, 36061-08-2 | |
Record name | NSC167401 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167401 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-5-phenylpentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-2-Amino-5-phenyl-pentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2-Amino-5-phenylpentanoic acid acts as an inhibitor of ATP:L-methionine S-adenosyltransferase (MAT), an enzyme crucial for the synthesis of S-adenosyl-L-methionine (SAM). [] SAM is a vital molecule involved in numerous cellular processes, including methylation reactions and polyamine biosynthesis. By inhibiting MAT, App disrupts the production of SAM, potentially leading to a cascade of downstream effects on various metabolic pathways. []
A: The presence of the phenyl group in App significantly enhances its inhibitory potency against MAT, particularly in the liver enzyme. [] Studies have shown that derivatives with electron-withdrawing substituents on the phenyl ring exhibit even greater inhibitory activity. [] This suggests that the phenyl group's electronic properties are crucial for interaction with the enzyme's active site. Furthermore, the size and hydrophobicity of the phenyl group are essential for the biological activity of AM-toxins, cyclic peptides containing App. Replacing App with L-phenylalanine, which has a smaller side chain, drastically reduces the toxicity of the analog. [, ]
A: Yes, App can be synthesized asymmetrically through the hydrogenation of cyclic dehydrodipeptides containing a dehydro-App residue. [, , ] This method exploits the chiral environment of the cyclic dipeptide to direct the hydrogenation process, yielding optically pure L-App after hydrolysis. [] This approach provides a valuable tool for obtaining enantiomerically pure amino acids for various applications.
A: App serves as a crucial building block in the synthesis of biologically active peptides, particularly AM-toxins. [, , , ] These cyclic tetrapeptides, produced by certain fungi, exhibit potent host-specific toxicity towards plants, making them valuable tools for studying plant-pathogen interactions. [, , , ]
A: AM-toxin II, a well-studied AM-toxin, contains App as one of its constituent amino acids. [, , ] The specific sequence and conformation of amino acids in AM-toxin II, including App, are crucial for its biological activity. [, , ] Modifying the amino acid sequence, such as replacing App with L-phenylalanine or substituting dehydroalanine with α-hydroxyalanine, significantly diminishes or abolishes the toxin's activity. [, , ] This highlights the importance of App and its position within the cyclic peptide structure for the toxin's function.
A: Yes, racemic mixtures of App can be resolved using enzymatic methods. Acylase can selectively hydrolyze the acetyl group from acetyl-DL-App, yielding L-App and leaving the D-enantiomer untouched. [] This approach allows for the efficient separation and isolation of enantiomerically pure L-App, which is particularly important for its applications in peptide synthesis and other areas where chiral purity is critical.
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